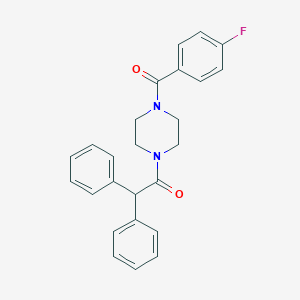![molecular formula C17H18ClFN2O2S B248502 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine, also known as CFM-2, is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Mécanisme D'action
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine acts as a potent inhibitor of the serotonin and dopamine transporters, which results in an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been shown to be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has been shown to have various biochemical and physiological effects on the brain. It has been found to increase the levels of serotonin and dopamine in the brain, which results in an improvement in mood and a reduction in anxiety and depression. 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has also been shown to have antipsychotic effects, which makes it a potential candidate for treating schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. However, 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has some limitations as well. It is a potent inhibitor of the serotonin and dopamine transporters, which makes it difficult to determine the specific effects of the compound on these neurotransmitters.
Orientations Futures
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has shown promising results in the treatment of various neurological disorders. Future research should focus on the development of more potent and selective inhibitors of the serotonin and dopamine transporters. Additionally, the potential long-term effects of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine on the brain should be investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine is a compound that has shown promising results in the treatment of various neurological disorders. It acts as a potent inhibitor of the serotonin and dopamine transporters, which results in an increase in the levels of these neurotransmitters in the brain. 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of more potent and selective inhibitors of the serotonin and dopamine transporters, as well as investigating the potential long-term effects of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine on the brain.
Méthodes De Synthèse
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl-piperazine with 3-fluorobenzyl chloride in the presence of a base. The reaction results in the formation of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine, which can be purified using various methods such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a potent serotonin and dopamine transporter inhibitor, which makes it a potential candidate for treating these disorders.
Propriétés
Nom du produit |
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine |
|---|---|
Formule moléculaire |
C17H18ClFN2O2S |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-15-4-6-17(7-5-15)24(22,23)21-10-8-20(9-11-21)13-14-2-1-3-16(19)12-14/h1-7,12H,8-11,13H2 |
Clé InChI |
NMNPBYAOEYVVFY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)




